Description
Rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by a unique structure that incorporates both oxygen and nitrogen atoms within its ring framework. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to various biologically active molecules, including alkaloids.
Source
The compound is synthesized through specific chemical processes that involve cyclization of suitable precursors. It has a CAS number of 1932559-11-9 and a molecular formula of CHNO .
Classification
Rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one belongs to the class of bicyclic compounds and is categorized as an azabicyclo compound due to the presence of nitrogen in its structure. It is also classified as a heterocyclic compound because it contains heteroatoms (oxygen and nitrogen) within its rings.
Methods
The synthesis of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one typically involves the cyclization of precursors containing both amine and alcohol functional groups. One common method includes using a catalyst to facilitate this cyclization under controlled conditions.
Technical Details
The synthesis process may utilize various reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, the use of Lewis acids or other catalysts can enhance the efficiency of the cyclization reaction .
Structure
The molecular structure of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one features a bicyclic arrangement with an oxygen atom integrated into one of the rings and a nitrogen atom in another position. The stereochemistry is defined by the (1R,5S) configuration, which influences its biological activity.
Data
The molecular weight of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one is approximately 127.14 g/mol, and it has a purity level typically around 95% when obtained from commercial sources .
Reactions
This compound can participate in various chemical reactions including:
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions . The products formed depend significantly on the specific conditions and reagents used.
The mechanism through which rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of these targets, modulating their activity and leading to various pharmacological effects. This interaction is crucial for understanding its potential therapeutic applications.
Physical Properties
Chemical Properties
Rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one exhibits stability under standard laboratory conditions but may be reactive under certain conditions (e.g., strong oxidizing agents). Its solubility in organic solvents varies based on the solvent's polarity .
Rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one has several significant applications in scientific research:
This compound exemplifies the intersection between synthetic organic chemistry and pharmacology, highlighting its importance in both fields.
Bicyclic heterocycles represent a cornerstone of modern medicinal chemistry, combining structural rigidity with diverse bioactivity profiles. Among these, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold exemplifies a privileged architecture due to its balanced spatial geometry and dual heteroatom functionality. This review focuses specifically on the racemic variant rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, dissecting its structural significance and synthetic evolution within pharmaceutical research.
The compound rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one (CAS: 1932559-11-9, MFCD18839243/MFCD30263696) possesses a molecular formula of C₆H₉NO₂ and a molecular weight of 127 Da [1]. Its bicyclic framework comprises a six-membered ring fused to a five-membered ring, creating a bridged topology where nitrogen occupies position 3 and oxygen position 8. This arrangement imposes significant conformational restraint, ideal for preorganizing pharmacophores in drug-target interactions. Key features include:
Table 1: Key Physiochemical Properties of rac-(1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₉NO₂ | Balanced C/N/O ratio for drug-like molecules |
Molecular Weight | 127 Da | Compliance with Lipinski's rules |
LogP | -0.47 | Moderate hydrophilicity |
Polar Surface Area | 38 Ų | Potential for cell membrane permeability |
Hydrogen Bond Acceptors | 2 | Target interaction capability |
Hydrogen Bond Donors | 1 | Solubility and target binding potential |
Rotatable Bonds | 0 | High conformational rigidity |
The scaffold’s versatility is evidenced by its role as an intermediate in complex alkaloid syntheses (e.g., Strychnos family) and cytotoxic agents [5]. Its structural mimicry of morphinan and cytisine alkaloids enables exploration of opioid receptor modulators or nicotinic agonists, though specific derivatives remain proprietary [5] [8]. Stability considerations necessitate cold-chain storage for the reduced analog (8-oxa-3-azabicyclo[3.2.1]octane), highlighting the lactam’s sensitivity to hydrolysis [7].
Early routes to azabicyclo[3.2.1]octanes relied on intramolecular cyclizations of linear precursors. Takeda’s 1977 synthesis of 5-aryl-2-azabicyclo[3.2.1]octanes exemplifies this approach, using α-alkylation of cyclopentanones followed by bromination/demethylation or carbamate oxidation to trigger ring closure (yields: 55–65%) [5]. Fleming’s alternative route (1985) employed urethane thermolysis at 200°C to form the bicyclic lactam in 87% yield [5]. These methods suffered from harsh conditions, limited stereocontrol, and multi-step sequences.
Modern Catalytic Strategies have revolutionized access to this scaffold:
Table 2: Evolution of Synthetic Methods for 8-Oxa-3-azabicyclo[3.2.1]octane Core
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
α-Alkylation/Cyclization | AgNO₃, reflux; Wolff–Kishner reduction | 55–65% | Multi-step; moderate yields |
Urethane Thermolysis | 200°C, neat | 87% | High yield but requires high temperature |
Pt/NiCuAlOx-Catalyzed Aminocyclization | 200°C, 0.5 MPa H₂, NH₃, 6–16 h | 58% | One-pot; chemoselective; scalable |
Tandem Oxidation/Rearrangement | TEMPO⁺BF₄⁻/ZnBr₂, CH₂Cl₂, rt | Not specified | Stereoselective; functional group tolerance |
The scaffold’s synthetic value is further highlighted in total synthesis: It served as a precursor for (±)-dehydrotubifoline and (±)-akuammicine via Aza-Cope-Mannich rearrangement, where the bicyclic lactam’s iminium ion initiated a [3,3]-sigmatropic shift to forge pentacyclic alkaloid cores [5].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: